molecular formula C18H26N2O2 B032596 3,4-dihydro-5-(4-(1-piperidinyl)butoxy)-1(2H)-isoquinolinone CAS No. 129075-73-6

3,4-dihydro-5-(4-(1-piperidinyl)butoxy)-1(2H)-isoquinolinone

Cat. No. B032596
M. Wt: 302.4 g/mol
InChI Key: RVOUDNBEIXGHJY-UHFFFAOYSA-N
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Description

3,4-Dihydro-5-(4-(1-piperidinyl)butoxy)-1(2H)-isoquinolinone is a chemical compound that has been studied for its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

  • Synthesis Process: The synthesis of similar compounds, such as 3,4-Dihydro-5-hydroxy-1(2H)-isoquinolinone, involves multiple steps starting from isoquinoline. This process includes sulfonation, obtaining dihydroxy-isoquinoline, and hydrogenation steps to achieve the final product (Huang Wei-yi, 2006).

Molecular Structure Analysis

  • Structural Identification: The structure of these compounds is typically confirmed through spectral techniques like 1H NMR, 13C NMR, and mass spectroscopy, which help in understanding the molecular framework and functional groups present in the compound.

Chemical Reactions and Properties

  • Chemical Reactions: These compounds can undergo various chemical reactions, forming different derivatives and exhibiting varied biological activities. For example, some derivatives have shown antimicrobial activity against pathogenic strains of bacteria and fungi (R. Zaki et al., 2019).

Scientific Research Applications

Neuroprotective Effects in Cerebral Ischemia

  • Study Overview : Research has shown that this compound is a potent inhibitor of Poly(ADP-Ribose) Synthetase (PARS) and has significant neuroprotective effects in a rat model of focal cerebral ischemia. It was found to reduce infarct volume, indicating its role in the pathogenesis of brain damage in cerebral ischemia through intracellular energy depletion (Takahashi et al., 1997).

Glycoprotein IIb/IIIa Antagonists

  • Study Overview : Another study focused on glycoprotein IIb/IIIa antagonists, where derivatives of 3,4-dihydro-1(1H)-isoquinolinone demonstrated potent inhibitory activity. These compounds are structurally novel and were shown to be effective in vitro and in vivo (Hutchinson et al., 1996).

Synthesis and Structural Studies

  • Study Overview : There are also studies on the synthesis of this compound and related derivatives, providing insights into its chemical structure and synthesis methods. For instance, a study by Huang Wei-yi in 2006 focused on synthesizing 3,4-Dihydro-5-hydroxy-1(2H)-isoquinolinone from isoquinoline (Wei-yi, 2006).

Antimicrobial Activity

  • Study Overview : Research by Zaki et al. (2019) explored novel Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines, highlighting their antimicrobial activity against various pathogenic bacteria and fungi (Zaki et al., 2019).

Vasodilatation Activity

  • Study Overview : Zhang San-qi's 2010 study synthesized novel 2-Substituted-3,4-dihydro-1(2H)-isoquinolinones and assessed their vasodilatation activity (San-qi, 2010).

Antitumor Properties

  • Study Overview : A study by Lv et al. (2014) investigated the antitumor properties of 2-benzyl-3, 4-dihydroisoquinolin-1(2H)-one and its derivatives, finding significant antitumor activity against various cancer cell lines (Lv et al., 2014).

Neurotoxicity and Cell Death

  • Study Overview : Research has also delved into the role of this compound in neurotoxicity and cell death. For example, a study by Kang et al. (2004) found that this compound, as a PARP-1 inhibitor, effectively attenuates cell death in human cervical cancer cells treated with arsenic trioxide (Kang et al., 2004).

Safety And Hazards

DPQ is classified as a health hazard (2), fire hazard (1), and reactivity (0). It should be stored at +4°C and is harmful © .

properties

IUPAC Name

5-(4-piperidin-1-ylbutoxy)-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c21-18-16-7-6-8-17(15(16)9-10-19-18)22-14-5-4-13-20-11-2-1-3-12-20/h6-8H,1-5,9-14H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOUDNBEIXGHJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCOC2=CC=CC3=C2CCNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433229
Record name 5-[4-(Piperidin-1-yl)butoxy]-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-5-(4-(1-piperidinyl)butoxy)-1(2H)-isoquinolinone

CAS RN

129075-73-6
Record name 3,4-Dihydro-5-[4-(1-piperidinyl)butoxy]-1(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129075-73-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-5-(4-(1-piperidinyl)butoxy)-1(2H)-isoquinolinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129075736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[4-(Piperidin-1-yl)butoxy]-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DPQ
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Record name 3,4-DIHYDRO-5-(4-(1-PIPERIDINYL)BUTOXY)-1(2H)-ISOQUINOLINONE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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